4-Bromopyrazolo[1,5-a]pyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H,9H2 |
InChI Key |
XTKMILZUBVWVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)N)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Bromopyrazolo 1,5 a Pyridin 7 Amine and Its Derivatives
General Principles of Pyrazolo[1,5-a]pyridine (B1195680) Ring System Construction
The formation of the pyrazolo[1,5-a]pyridine bicyclic system is the foundational step in the synthesis of its derivatives. This scaffold is typically assembled through reactions that form the five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. Key strategies involve cyclization and condensation reactions, annulation, and multi-component approaches.
Cyclization and Condensation Strategies
Cyclization and condensation reactions are classic and widely employed methods for constructing the pyrazolo[1,5-a]pyridine core. These strategies often involve the formation of one or more covalent bonds in a single step to close the ring system.
A prevalent method for synthesizing the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This strategy can be adapted for pyrazolo[1,5-a]pyridine synthesis. The 5-aminopyrazole acts as a binucleophile, reacting with a 1,3-biselectrophilic partner, which provides the three carbon atoms needed to form the pyridine ring. The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.
The choice of the 1,3-biselectrophilic compound is crucial and can include β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with various β-dimethylaminovinyl ketones in refluxing acetic acid has been shown to produce 7-substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity. cdnsciencepub.com Similarly, using 1,3-dicarbonyl compounds in reactions with 3(5)-aminopyrazoles can lead to pyrazolo[1,5-a]pyrimidines, although care must be taken as cyclization can sometimes occur at the C-4 position of the pyrazole ring, leading to pyrazolo[3,4-b]pyridines instead. nih.goveurekaselect.com
| Starting Aminopyrazole | 1,3-Biselectrophile | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | 1,1,1-trichloro-4-methoxy-3-buten-2-one | 2-Methyl-7-(trichloromethyl)pyrazolo[1,5-a]pyrimidine | - | cdnsciencepub.com |
| 5-Amino-3-methylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | - | cdnsciencepub.com |
| 3-Amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | - | organic-chemistry.org |
Note: The table includes examples for the closely related pyrazolo[1,5-a]pyrimidine system to illustrate the general principle of cyclocondensation.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing the pyrazolo[1,5-a]pyridine core. A common and effective method is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. researchgate.netnih.govresearchgate.net In this approach, the N-iminopyridinium ylide acts as a 1,3-dipole, which reacts with a dipolarophile (the alkyne or alkene) to form the pyrazole ring fused to the pyridine.
This methodology has been shown to be highly versatile, allowing for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyridines. For example, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity. enamine.net Another approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, which leads to intermediates that can be used to form a new pyridine ring, resulting in a pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. nih.govbyu.edu
More recent developments include domino reactions, such as a direct alkynylation followed by intramolecular ring-closing of N-benzoyliminopyridinium ylides, to generate 2-substituted pyrazolo[1,5-a]pyridines efficiently. documentsdelivered.com
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyridines in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov
For the synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold, a well-established three-component reaction involves 3-amino-1H-pyrazoles, aldehydes, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. Rh(III)-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave irradiation have also been developed. nih.gov
A one-pot three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈. organic-chemistry.org This demonstrates the potential of MCRs to not only build the core structure but also to introduce key functional groups in a single operation.
Targeted Introduction of Bromine at Position 4
The regioselective introduction of a bromine atom onto the pyrazolo[1,5-a]pyridine scaffold is a critical step in the synthesis of the target compound. The electronic nature of the fused ring system dictates the position of electrophilic attack.
Direct Bromination Approaches for Pyrazolo[1,5-a]pyridines
Direct electrophilic bromination of the pyrazolo[1,5-a]pyridine ring system typically occurs at the 3-position of the pyrazole ring, which is the most electron-rich and sterically accessible position. Studies on the halogenation of pyrazolo[1,5-a]pyrimidines, a closely related system, consistently show that electrophilic substitution, including bromination, occurs preferentially at the C3 position. nih.gov For instance, the reaction of various 7-aryl pyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) or a combination of NaBr/K₂S₂O₈ results in the formation of 3-bromo derivatives in good to excellent yields. cdnsciencepub.comorganic-chemistry.org The bromination of pyrazolo[1,5-a]pyrimidine itself has been shown to yield the 3-bromo and subsequently the 3,6-dibromo species. researchgate.net
There is a notable lack of reports on the direct bromination at the 4-position of the pyrazolo[1,5-a]pyridine core. The inherent reactivity of the ring system favors substitution at other positions. Achieving C4 bromination would likely require a more complex, multi-step strategy. This could involve:
Blocking of more reactive sites: The 3- and 6-positions could be protected with blocking groups prior to bromination, directing the electrophile to the 4-position. Subsequent removal of the blocking groups would yield the desired product.
Directed metalation: The use of a directing group at a neighboring position (e.g., C5) could facilitate lithiation or other metalation at the C4 position, followed by quenching with an electrophilic bromine source. The functionalization of pyridines at the C4 position via metalation has been demonstrated for the simple pyridine ring. nih.gov
Synthesis from a pre-brominated precursor: An alternative approach would be to construct the pyrazolo[1,5-a]pyridine ring system using a starting material that already contains the bromine atom at the required position. For example, a reaction involving a 4-brominated pyridine derivative could potentially be used to annelate the pyrazole ring.
A recent study reported the synthesis of brominated pyrazolo[1,5-a]pyridine derivatives through the [3+2] cyclization of N-aminopyridinium salts with bromoalkynes. However, the specific substitution pattern of the resulting products would depend on the structure of the starting materials. Another unconventional method involves the electrophilic ring-opening bromination of pyrazolopyridines, which leads to tertiary halogenated compounds through cleavage of the N-N bond.
The synthesis of the 7-amino functionality can be achieved through various methods, including nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 7-position or by constructing the ring from a precursor already containing the amino group or a precursor to it. For instance, some syntheses of pyrazolo[1,5-a]pyrimidines have resulted in 7-amino substituted products. organic-chemistry.org
Post-Synthetic Bromination Strategies on Pyrazolo[1,5-a]pyridine Scaffolds
The introduction of a bromine atom onto a pre-formed pyrazolo[1,5-a]pyridine ring system is a common strategy for the synthesis of brominated derivatives. Electrophilic aromatic substitution is the principal mechanism for this transformation, with the regioselectivity being a critical aspect.
Research has shown that the bromination of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, can be achieved using N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) (THF). mdpi.com These reactions often lead to the formation of 3-bromo derivatives. For instance, the reaction of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines with NBS under reflux conditions has been reported to yield the corresponding 3-brominated products in good yields. mdpi.com While direct bromination at the 4-position of the pyrazolo[1,5-a]pyridine core is less commonly reported, the electronic properties of the substituents on the ring can influence the regioselectivity of the halogenation. nih.gov
A plausible pathway to 4-bromopyrazolo[1,5-a]pyridin-7-amine could involve the bromination of a suitable precursor, such as pyrazolo[1,5-a]pyridin-7-amine. The directing effect of the 7-amino group would be a crucial factor in determining the position of bromination.
Utilizing Brominated Building Blocks in Pyrazolo[1,5-a]pyridine Synthesis
An alternative and often more regioselective approach to synthesizing this compound involves the use of pre-brominated starting materials in the construction of the heterocyclic core. This strategy allows for precise control over the position of the bromine atom.
The most common method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.govorganic-chemistry.org A potential route to the target compound could therefore involve the reaction of a 3-bromo-N-aminopyridinium ylide with a suitable two-carbon synthon.
Another powerful method is the condensation of a substituted 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov In this context, a 5-amino-3-bromopyrazole could be a key intermediate. The synthesis of such brominated pyrazoles is well-established. For example, 4-bromopyrazole derivatives can be synthesized in a one-pot reaction from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions.
The subsequent cyclization of a 5-amino-3-bromopyrazole with a suitable 1,3-bielectrophile would then lead to the formation of the desired 4-bromopyrazolo[1,5-a]pyridine (B1380773) scaffold. The nature of the 1,3-bielectrophile would determine the substituents at other positions of the pyrimidine (B1678525) ring.
Construction and Functionalization of the 7-Amino Group
The introduction and subsequent modification of the 7-amino group are crucial for creating a diverse library of derivatives for various applications.
Strategies for Introducing the Amine Functionality at Position 7
The 7-amino group can be incorporated into the pyrazolo[1,5-a]pyridine scaffold through several synthetic strategies. One common approach involves the cyclocondensation of a 3-aminopyrazole with a β-ketonitrile or a related 1,3-bielectrophile bearing a nitrile group. nih.gov For example, the reaction of 3-aminopyrazoles with arylidenemalononitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines with an amino group at position 7. nih.gov
Another strategy involves the amination of a suitable precursor, such as a 7-halopyrazolo[1,5-a]pyridine. Nucleophilic aromatic substitution (SNA_r) reactions on halopyridines are a well-established method for introducing amino groups. researchgate.netresearchgate.net For instance, the amination of halopyridines can be achieved using various amines under microwave irradiation, often without the need for a transition metal catalyst. researchgate.net This approach could be applied to a 4-bromo-7-chloropyrazolo[1,5-a]pyridine (B2836501) to selectively introduce the 7-amino group.
Chemical Transformations of the Primary Amine for Diversification
The primary amino group at the 7-position serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities or material properties.
N-alkylation and N-acylation are fundamental transformations for diversifying the 7-amino group.
N-Alkylation can be achieved by reacting the primary amine with alkyl halides or other alkylating agents. For instance, the N-alkylation of 2-aminoimidazo[1,2-a]pyridines, a related heterocyclic system, has been successfully carried out using microwave assistance. capes.gov.br This method offers a rapid and efficient route to N-alkylated derivatives.
N-Acylation involves the reaction of the 7-amino group with acylating agents such as acyl chlorides or anhydrides. These reactions are typically straightforward and lead to the formation of the corresponding amides. The acylation of heteroaromatic amines is a widely used reaction in combinatorial chemistry to generate libraries of compounds for drug discovery.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. Several advanced and sustainable approaches have been applied to the synthesis of pyrazolo[1,5-a]pyridines and can be extrapolated for the synthesis of this compound. nih.govnih.govbme.huacs.orgmdpi.comrsc.orgnih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.comnih.gov The synthesis of pyrazolo[1,5-a]pyrimidines has been significantly improved using microwave irradiation, leading to shorter reaction times, higher yields, and often solvent-free conditions. nih.govresearchgate.net For example, the microwave-assisted cyclocondensation of β-enaminones with aminopyrazoles provides a rapid and efficient route to the pyrazolo[1,5-a]pyrimidine core. researchgate.net Similarly, microwave-assisted amination of halopyridines offers a green alternative to traditional methods. researchgate.netresearchgate.net
One-pot reactions and multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step from simple starting materials. nih.govresearchgate.net These approaches reduce waste, save time, and are atom-economical. Several one-pot procedures have been developed for the synthesis of substituted pyrazolo[1,5-a]pyridines. nih.gov For instance, a one-pot synthesis of polysubstituted pyridines has been achieved through a sustainable sonochemical approach. acs.org
Catalyst-free and solvent-free reactions represent the pinnacle of green chemistry. The development of synthetic protocols that eliminate the need for catalysts and harmful organic solvents is a major goal. nih.govresearchgate.net Sonochemical synthesis, for example, has been utilized for the catalyst-free [3+2] cycloaddition of alkynes to 2-imino-1H-pyridin-1-amines to produce pyrazolo[1,5-a]pyridines. nih.gov
The following table provides a summary of some advanced and sustainable synthetic methods applicable to the synthesis of pyrazolo[1,5-a]pyridine derivatives:
| Synthetic Method | Key Features | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.govnih.govresearchgate.net | Cyclization to form the core, amination of a 7-halo precursor. researchgate.netresearchgate.net |
| One-Pot/Multicomponent Reactions | High efficiency, atom economy, reduced waste. nih.govresearchgate.net | Direct synthesis from simple brominated and amino-functionalized building blocks. |
| Sonochemical Synthesis | Use of ultrasound to promote reactions, often catalyst-free. nih.gov | Catalyst-free cycloaddition to form the pyrazolo[1,5-a]pyridine ring. |
| Solvent-Free Reactions | Environmentally friendly, reduced waste and cost. nih.govresearchgate.net | Grinding or neat reaction conditions for cyclization or functionalization steps. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the final products compared to conventional heating methods. mdpi.comnih.govbohrium.com These advantages are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products.
In the context of pyrazolo[1,5-a]pyridine and its derivatives, microwave-assisted synthesis has been successfully employed for various key transformations. For instance, the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine core, a closely related scaffold, has been shown to be highly efficient under microwave irradiation. nih.govbyu.edu A study by Castillo et al. demonstrated a microwave-assisted, solvent-free method for the regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This approach highlights the potential for microwave heating to facilitate the synthesis of amino-substituted pyrazolo[1,5-a]azine systems.
Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been developed for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5-ones, showcasing the utility of this technology in the post-functionalization of the heterocyclic core. mdpi.com A one-pot, three-step microwave-assisted synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has also been reported, affording products in good to excellent yields within a total reaction time of one hour. byu.edu While a direct microwave-assisted synthesis of 4-Bromopyrazolo[1,a]pyridin-7-amine is not explicitly detailed in the literature, the existing data strongly supports the applicability of this technology for key steps in its synthesis, such as the construction of the pyrazolo[1,5-a]pyridine ring or subsequent functionalization reactions. mdpi.comnih.govbohrium.combyu.edu
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]azine Derivatives
| Reactants | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Aminopyrazoles and β-ketonitriles | Microwave, solvent-free, 180°C, 2 min | 2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines | 88-97% | researchgate.net |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and aryl boronic acids | Microwave, XPhosPdG2/XPhos catalyst | C3-Arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones | Good to excellent | mdpi.com |
| Aryl acetonitriles, DMF-DMA, H₂NNH₂·HBr, and malondialdehydes | Microwave, 120°C, 3 steps (20 min each) | 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines | 34-92% | byu.edu |
| 5-Aminopyrazole, aldehydes, and sulfoxonium ylides | Rh(III) catalyst, KOAc, pivalic acid, dioxane, 150°C | Substituted pyrazolo[1,5-a]pyrimidines | Diverse yields | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. tandfonline.comnih.govresearchgate.net This method offers several advantages, including shorter reaction times, milder reaction conditions, and often improved product selectivity.
The application of ultrasound irradiation has been successfully demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, a sonochemical method for the synthesis of 5-aryl substituted pyrazolo[1,5-a]pyrimidines has been developed through the acid-catalyzed cyclocondensation of aminopyrazoles with acrylophenones. tandfonline.com The use of ultrasound significantly enhanced the reaction rate compared to conventional heating. tandfonline.com
Another study reports the synthesis of a series of pyrazolo[1,5-a]pyrimidines via the ultrasonic-assisted cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695), achieving satisfactory yields in just 5 minutes. nih.govresearchgate.net Furthermore, a green synthetic route to diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using ultrasound irradiation in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com These examples underscore the potential of ultrasound as a valuable tool for the efficient and environmentally benign synthesis of the pyrazolo[1,5-a]pyridine scaffold and its derivatives.
Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactants | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aminopyrazoles and acrylophenones | Ultrasound, acid catalyst, aerial oxygen | 5-Aryl pyrazolo[1,5-a]pyrimidines | Not specified | tandfonline.com |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazole | Ultrasound, EtOH, 5 min | Substituted pyrazolo[1,5-a]pyrimidines | 61-98% | nih.govresearchgate.net |
| Carboxylate substituted-3-aminopyrazole and formylated active proton compounds | Ultrasound, mild acid catalyst, aqueous ethanol | Diversely substituted pyrazolo[1,5-a]pyrimidines | Good | eurjchem.com |
| Aminopyrazole and formylated active proton compounds | Ultrasound, KHSO₄, aqueous media | Antipyrinyl-pyrazolo[1,5-a]pyrimidines | Good | eurjchem.com |
Metal-Catalyzed Coupling Reactions in Pyrazolo[1,5-a]pyridine Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively applied to the synthesis and functionalization of the pyrazolo[1,5-a]pyridine core.
Palladium catalysts are particularly versatile and have been employed in a variety of transformations on the pyrazolo[1,5-a]pyridine scaffold. Direct C-H activation is a powerful strategy for the arylation of this heterocyclic system. For instance, a palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been reported to occur selectively at the C-3 and C-7 positions. nih.gov The regioselectivity can be controlled by the choice of additives, with cesium(I) fluoride (B91410) promoting C-3 arylation and silver(I) carbonate favoring C-7 arylation. nih.gov
The Suzuki-Miyaura cross-coupling reaction is another widely used palladium-catalyzed method for the functionalization of pyrazolo[1,5-a]pyridines. This reaction typically involves the coupling of a halo-substituted pyrazolo[1,5-a]pyridine with a boronic acid or its ester. While specific examples for the 4-bromo derivative are scarce, the methodology has been successfully applied to other positions of the ring system, suggesting its potential applicability. nih.gov
Palladium-catalyzed amination of halo-7-azaindoles has been demonstrated as an efficient method for the synthesis of amino-substituted azaindoles. nih.gov This provides a strong precedent for the synthesis of 7-aminopyrazolo[1,5-a]pyridine from a corresponding 7-halo precursor.
Table 3: Examples of Palladium-Catalyzed Reactions for Pyrazolo[1,5-a]azine Functionalization
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C-H Arylation | Pyrazolo[1,5-a]pyridine and Aryl iodide | Pd catalyst, Ag₂CO₃ | 7-Arylated pyrazolo[1,5-a]pyridine | Modest to good | nih.gov |
| C-H Arylation | Pyrazolo[1,5-a]pyridine and Aryl iodide | Pd catalyst, CsF | 3-Arylated pyrazolo[1,5-a]pyridine | Modest to good | nih.gov |
| Amination | Halo-7-azaindoles and Amines | Pd precatalysts | Amino-7-azaindoles | Good | nih.gov |
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-catalyzed methods. Copper catalysts have been utilized for the synthesis of the pyrazolo[1,5-a]pyridine core itself. For example, a copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates has been achieved through the oxidative linkage of C-C and N-N bonds under mild conditions. rsc.orgresearchgate.net
Copper catalysis has also been employed in amination reactions. While direct copper-catalyzed amination at the C4 or C7 position of a pre-formed pyrazolo[1,5-a]pyridine is not extensively documented, copper-catalyzed tandem reactions have been developed for the synthesis of related fused pyrazole systems, such as pyrazolo[5,1-a]isoquinolines, using heterocyclic ketene (B1206846) aminals as ligands. nih.gov Additionally, copper-catalyzed approaches have been used in the synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids. nih.gov
Table 4: Examples of Copper-Catalyzed Synthesis of Pyrazolo[1,5-a]azine Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidative Annulation | Pyridyl esters and Benzonitriles | Cu-mediated | Pyrazolo[1,5-a]pyridine-3-carboxylates | Good | rsc.orgresearchgate.net |
| Tandem Reaction | 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines and Active acetonitrile (B52724) derivatives | CuI, Heterocyclic ketene aminals (ligands) | Pyrazolo[5,1-a]isoquinolines | Good to excellent | nih.gov |
| Click Reaction | 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides | Cu(I)-catalyzed | Triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids | Up to 98% | nih.gov |
Silver salts are often used as oxidants or additives in transition metal-catalyzed reactions, particularly in palladium-catalyzed C-H functionalization. In the direct arylation of pyrazolo[1,5-a]pyridines, silver(I) carbonate was found to be a key additive for achieving regioselective arylation at the C-7 position. nih.gov The role of the silver salt is likely to facilitate the C-H activation step. While standalone silver-catalyzed transformations for the synthesis of the core pyrazolo[1,5-a]pyridine ring are less common, their importance as co-catalysts or reagents in achieving specific regioselectivity should not be underestimated.
Green Chemistry Principles in Heterocyclic Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bme.hu The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridines, is increasingly being guided by these principles.
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Use of Alternative Energy Sources: As discussed, microwave and ultrasound irradiation are prime examples of alternative energy sources that can lead to more efficient and environmentally friendly syntheses. mdpi.comnih.govbohrium.combyu.eduresearchgate.nettandfonline.comnih.govresearchgate.neteurjchem.comeurjchem.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
Use of Greener Solvents: The use of water or aqueous ethanol as a reaction medium, as seen in some ultrasound-assisted syntheses of pyrazolo[1,5-a]pyrimidines, is a significant step towards greener processes. eurjchem.combme.hubme.hu
Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, reducing waste. Metal-catalyzed coupling reactions are a clear example of this principle in action. nih.govnih.govrsc.orgresearchgate.netnih.govnih.govthieme-connect.de
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. MCRs and certain cyclization reactions are inherently more atom-economical than multi-step linear syntheses with numerous protection and deprotection steps.
By integrating these green chemistry principles, the synthesis of complex heterocyclic molecules like this compound can be achieved in a more sustainable and environmentally responsible manner.
Solvent-Free and Aqueous Conditions
The use of water as a solvent or the complete omission of solvents in chemical reactions offers significant environmental and economic advantages. These approaches reduce volatile organic compound (VOC) emissions and can simplify product purification.
Aqueous Bromination:
The direct bromination of the pyrazolo[1,5-a]pyridine core is a key step. While direct bromination of the target molecule's immediate precursor, 7-aminopyrazolo[1,5-a]pyridine, is not extensively documented, analogous reactions on related heterocyclic systems demonstrate the feasibility of aqueous bromination. For instance, the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines has been successfully achieved in water at ambient temperature using potassium halide salts in the presence of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov This method is noted for its excellent functional group tolerance. nih.gov Another established green brominating system involves the use of a bromide-bromate couple in an aqueous acidic medium, which has proven effective for the monobromination of various aromatic heterocycles without the need for a metal catalyst. acs.orgchemindigest.com N-Bromosuccinimide (NBS) in the presence of water has also been utilized for the bromination of certain heterocycles. researchgate.net
A proposed aqueous bromination of a 7-aminopyrazolo[1,5-a]pyridine intermediate could proceed as detailed in the table below. The regioselectivity would be a critical aspect to control, as theoretical and experimental data on related structures suggest that the C3 position is often favored for electrophilic substitution. nih.gov
| Entry | Brominating Agent | Solvent | Conditions | Hypothesized Product | Reference for Analogy |
|---|---|---|---|---|---|
| 1 | KBr/PIDA | H₂O | Room Temperature, 3h | This compound | nih.gov |
| 2 | NaBr/NaBrO₃ | H₂O/Acid | Room Temperature | This compound | acs.org |
| 3 | N-Bromosuccinimide (NBS) | H₂O/Acetonitrile | Room Temperature | This compound | researchgate.net |
Solvent-Free Amination:
The introduction of the 7-amino group can be envisioned through a nucleophilic aromatic substitution (SNAr) on a suitable 7-halopyrazolo[1,5-a]pyridine precursor. Microwave-assisted solvent-free amination of haloarenes and haloheterocycles has emerged as a rapid and efficient method. sciforum.netresearchgate.netresearchgate.net These reactions are often carried out by mixing the halo-precursor with an amine and a base, followed by microwave irradiation. This approach significantly reduces reaction times and often provides high yields of the aminated products. sciforum.netresearchgate.net
The table below outlines a hypothetical solvent-free amination for the synthesis of a 7-aminopyrazolo[1,5-a]pyridine derivative.
| Entry | Substrate | Amine Source | Conditions | Hypothesized Product | Reference for Analogy |
|---|---|---|---|---|---|
| 1 | 7-Chloro-4-bromopyrazolo[1,5-a]pyridine | Ammonia (B1221849) solution | Microwave irradiation, Base (e.g., K₂CO₃) | This compound | sciforum.netresearchgate.net |
| 2 | 7-Chloro-4-bromopyrazolo[1,5-a]pyridine | Pyrrolidine | Microwave irradiation, KOH | 4-Bromo-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyridine | researchgate.net |
Catalyst-Free Approaches
Eliminating the need for a catalyst, especially those based on transition metals, is a significant goal in green synthesis as it circumvents issues of cost, toxicity, and contamination of the final product.
Catalyst-Free [3+2] Cycloaddition:
The construction of the pyrazolo[1,5-a]pyridine core can be achieved through catalyst-free [3+2] cycloaddition reactions. One such method involves the reaction of N-aminopyridinium ylides with alkynes. rsc.org This approach allows for the one-step synthesis of the pyrazolo[1,5-a]pyridine scaffold. For example, the reaction between N-aminopyridinium ylides and ynals can directly furnish cyanated pyrazolo[1,5-a]pyridines, where the N-aminopyridinium ylide acts as both a 1,3-dipole and a nitrogen source. rsc.org Another catalyst-free method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature. organic-chemistry.org
A proposed catalyst-free synthesis of a pyrazolo[1,5-a]pyridine precursor is presented below.
| Entry | Reactant 1 | Reactant 2 | Conditions | Hypothesized Product | Reference for Analogy |
|---|---|---|---|---|---|
| 1 | N-Aminopyridinium ylide | Ynal | Solvent (e.g., NMP), Room Temperature | Cyanated pyrazolo[1,5-a]pyridine | rsc.org |
| 2 | N-Aminopyridine | α,β-Unsaturated carbonyl compound | N-Methylpyrrolidone (NMP), Room Temperature | Functionalized pyrazolo[1,5-a]pyridine | organic-chemistry.org |
Following the formation of the core structure, subsequent functionalization (amination and bromination) would be required to obtain the final target molecule, this compound. These subsequent steps could potentially be designed to also be catalyst-free, for instance, through nucleophilic aromatic substitution for the amination step under thermal or microwave conditions without a specific catalyst.
Chemical Reactivity and Mechanistic Investigations of 4 Bromopyrazolo 1,5 a Pyridin 7 Amine
Reactivity Patterns of the Pyrazolo[1,5-a]pyridine (B1195680) Core with Substituents
The reactivity of the 4-Bromopyrazolo[1,5-a]pyridin-7-amine is further modulated by its substituents.
The Bromine Atom at C4: Located at an electron-poor position, the bromine atom is a good leaving group. Its electron-withdrawing inductive effect further enhances the electrophilicity of the C4 carbon, making it a prime site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The core can also be functionalized at other positions. For instance, electrophilic substitution reactions like halogenation and nitration can be directed to the C3 position of the pyrazole (B372694) ring. rsc.org The interplay between the inherent reactivity of the fused rings and the electronic effects of the bromo and amino substituents dictates the specific chemical behavior and synthetic utility of the title compound.
Transformations Involving the Bromine Atom at Position 4
The bromine atom at the C4 position is the most reactive site for transformations that involve substitution, leveraging its nature as an excellent leaving group on an activated pyridine (B92270) ring.
The C4 position of the pyrazolo[1,5-a]pyridine core is analogous to the para-position in substituted pyridines, which are highly activated toward nucleophilic aromatic substitution (SNAr). youtube.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. A critical feature of this mechanism is the stabilization of the negative charge through resonance, with a key resonance structure placing the charge on the electronegative ring nitrogen atom. youtube.com This stabilization lowers the activation energy for the reaction. In the second step, aromaticity is restored by the elimination of the bromide ion.
While specific examples for this compound are not extensively detailed, the reactivity of analogous 4-halopyridines is well-established. For instance, 4-chloropyridine (B1293800) readily reacts with nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) to yield the corresponding substituted products. youtube.combath.ac.uk It is expected that this compound would react similarly with a variety of nucleophiles, including alkoxides, thiolates, and amines, to displace the bromide.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. The C4-bromo group of the title compound is well-suited for such reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura cross-coupling reaction, which pairs an organohalide with a boronic acid or ester, is particularly effective. wikipedia.org Studies on the closely related 4-bromopyrazolo[1,5-a]pyrazines demonstrate that they react efficiently with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate (Cs₂CO₃). enamine.netresearchgate.net Similar conditions have been successfully applied to the coupling of 3-bromopyrazolo[1,5-a]pyrimidines, highlighting the versatility of this method for related heterocyclic cores. rsc.org These reactions provide a robust strategy for synthesizing complex derivatives of the pyrazolo[1,5-a]pyridine scaffold. Other common cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, are also highly plausible synthetic routes from the 4-bromo precursor.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromopyrazolo[1,5-a]pyrazine | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, MeCN/H₂O | 4-Arylpyrazolo[1,5-a]pyrazine | enamine.netresearchgate.net |
| Suzuki-Miyaura | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Heteroarylboronic acid | XPhosPdG2/XPhos, Base | 3-Heteroarylpyrazolo[1,5-a]pyrimidin-5-one | rsc.org |
| Suzuki-Miyaura | 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(Thiophen-2-yl)indazole | nih.gov |
Free radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. leah4sci.comlibretexts.org While free radical halogenation is a common method to introduce halogens onto organic molecules, youtube.com synthetic applications involving the subsequent reaction of the C4-bromo group on the pyrazolo[1,5-a]pyridine core under radical conditions are not extensively documented in the reviewed literature.
In principle, the C-Br bond could undergo homolytic cleavage under the influence of heat or UV light, or participate in reactions initiated by a radical initiator like AIBN (Azobisisobutyronitrile). masterorganicchemistry.commasterorganicchemistry.com Plausible, though speculative, applications could include radical dehalogenation (replacement of Br with H) using a radical initiator and a hydrogen atom donor, or participation in radical-mediated C-C bond-forming reactions. However, without specific literature examples for this scaffold, these applications remain theoretical.
Reactivity of the Amine Group at Position 7
The exocyclic amine group at the C7 position is a key functional handle, exhibiting characteristic nucleophilic and basic properties that are crucial for further derivatization.
The lone pair of electrons on the nitrogen atom of the C7-amine makes it a potent nucleophile. This nucleophilicity is exploited in various synthetic transformations. Analogous studies on 7-aminopyrazolo[1,5-a]pyrimidines show that this amine can readily participate in reactions such as acylation, alkylation, and condensation with electrophiles. ias.ac.in For example, the cyclocondensation of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B2589566) with α-acetyl-γ-butyrolactone demonstrates the reactive nature of the C7-amino group. ias.ac.in This allows for the construction of more complex, annulated heterocyclic systems.
The basicity of this compound arises from the presence of multiple nitrogen atoms. Protonation can potentially occur on the exocyclic amine or on one of the ring nitrogens. In many N-heterocyclic systems, the endocyclic (ring) nitrogens are more basic than exocyclic amino groups because protonation on the ring allows for more effective delocalization of the positive charge across the aromatic system. The pyrazolo[1,5-a]pyridine core itself is a π-amphoteric system, and the precise site of protonation would depend on the electronic interplay of the fused rings and substituents. rsc.org While the C7-amino group is basic, protonation is most likely to occur at a ring nitrogen, leading to a more stable conjugate acid.
| Reaction Type | Starting Material | Reagents | Product Description | Reference |
|---|---|---|---|---|
| Cyclocondensation | 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | α-acetyl-γ-butyrolactone | Formation of a fused pyrazolo-pyrido-pyrimidine system | ias.ac.in |
| Hydrazinolysis (SNAr) | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Hydrazine Hydrate | Synthesis of 7-hydrazinyl-pyrazolo[1,5-a]pyrimidine (precursor to 7-amino derivatives) | ias.ac.in |
| Cyclization | 5-amino-1H-pyrazoles | Benzylidene malononitrile (B47326) | Selective synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
Derivatization of the Primary Amine (e.g., amide formation, imine formation)
The primary amine at the 7-position is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties.
Amide Formation: The 7-amino group readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. researchgate.net This reaction is a cornerstone for building more complex molecules. For instance, pyrazole carboxylic acid amides have been synthesized from reactions with pyrazole-3-carbonyl chlorides. nih.govresearchgate.net The general transformation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. nih.gov Oxidative amidation strategies, reacting aldehydes with an amine source in the presence of an oxidant, also provide a pathway to primary amides. beilstein-journals.orgresearchgate.net
Imine Formation: The reaction of the primary amine with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is reversible and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org The pH is a critical parameter, with optimal rates typically observed around pH 4-5. libretexts.orgyoutube.com This derivatization can also occur intramolecularly if an aldehyde or ketone functionality is present elsewhere in the molecule, leading to cyclic imines. masterorganicchemistry.com
The table below summarizes common derivatization reactions for primary amines applicable to this compound.
| Reaction Type | Reagent Class | Product | General Conditions |
| Amide Formation | Acid Chlorides (R-COCl) | N-(4-bromopyrazolo[1,5-a]pyridin-7-yl)amide | Base (e.g., Pyridine, Et3N) |
| Amide Formation | Carboxylic Acids (R-COOH) | N-(4-bromopyrazolo[1,5-a]pyridin-7-yl)amide | Coupling agents (e.g., DCC, EDC) |
| Imine Formation | Aldehydes (R-CHO) | N-(4-bromopyrazolo[1,5-a]pyridin-7-yl)imine | Mild acid catalyst (e.g., AcOH), pH ~4-5 |
| Imine Formation | Ketones (R-CO-R') | N-(4-bromopyrazolo[1,5-a]pyridin-7-yl)imine | Mild acid catalyst (e.g., AcOH), pH ~4-5 |
Role of Amine in Intra- and Intermolecular Cyclization Pathways
The 7-amino group is a pivotal nucleophile in cyclization reactions, enabling the construction of fused heterocyclic systems. In many syntheses of related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, a 5-aminopyrazole is a key precursor where the amino group attacks an electrophilic center, followed by cyclization. nih.gov
This reactivity can be extrapolated to this compound. The amine can participate in:
Intermolecular Cyclizations: Reaction with bifunctional electrophiles, such as β-dicarbonyl compounds, can lead to the formation of new fused rings. The initial step is the nucleophilic addition of the amine, followed by an intramolecular condensation to complete the ring system. nih.gov
Intramolecular Cyclizations: If a suitable electrophilic group is introduced elsewhere on the molecule (e.g., via derivatization of the pyrazole or pyridine ring), the 7-amino group can act as an internal nucleophile to forge a new ring. Intramolecular Friedel-Crafts type cyclizations are known methods for creating fused pyrimidones from similar heterocyclic amines. clockss.orgjst.go.jp These pathways are crucial for generating novel polycyclic nitrogen-containing compounds with potential biological activity. nih.gov
Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity is a critical consideration in the further functionalization of this compound. The existing substituents—the electron-donating amino group and the electron-withdrawing (by induction) bromo group—along with the inherent electronics of the bicyclic system, direct the outcome of reactions.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino group is expected to activate the pyridine ring towards electrophilic attack. The precise position of substitution would be governed by the combined directing effects of the entire fused ring system.
Palladium-Catalyzed Cross-Coupling: The C4-bromo position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the regioselective introduction of aryl, alkyl, and amino groups. acs.org In related systems, such as 4-chloro-7-azaindole, palladium-catalyzed amination has been used to install amino substituents. nih.gov
Cycloaddition Reactions: The pyrazolo[1,5-a]pyridine core can participate in cycloaddition reactions. For example, oxidative [3+2] cycloadditions of N-aminopyridines with unsaturated compounds can produce functionalized pyrazolo[1,5-a]pyridines with high regioselectivity. organic-chemistry.org The regiochemical outcome of reactions between aminopyrazoles and 1,2-allenic ketones has been shown to be highly selective. rsc.org
Stereoselectivity becomes relevant when chiral centers are formed during a reaction, for instance, in the asymmetric synthesis of pyrazole-containing motifs via NHC-catalyzed cycloadditions. acs.org
Mechanistic Studies and Computational Analysis of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.
Plausible mechanistic pathways for the synthesis of the related pyrazolo[1,5-a]pyridine core often involve the initial nucleophilic addition of an amine to an activated substrate, followed by cyclization and dehydration or oxidation. acs.org For example, a proposed mechanism for a cross-dehydrogenative coupling involves the formation of an adduct (A), which then undergoes oxidative dehydrogenation to an intermediate (B), followed by cyclization (C) and dehydration to yield the final product. acs.org
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Transition State Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of heterocyclic compounds. kastamonu.edu.tr For the pyrazolo[1,5-a]pyrimidine system, DFT has been used to explore the reasons behind observed regioselectivity by comparing the activation energies of different reaction pathways. rsc.org
For this compound, DFT calculations could be employed to:
Analyze Transition States: By calculating the energies and geometries of transition states for various potential reaction pathways (e.g., different sites of electrophilic attack), the most favorable route can be identified.
Rationalize Regioselectivity: DFT can model the transition states for reactions at different positions on the ring, and the calculated energy barriers can explain why one regioisomer is formed preferentially.
Elucidate Electronic Structure: Calculations of properties like HOMO-LUMO energy gaps, chemical hardness, and electrostatic potential maps can provide insight into the molecule's reactivity and interactions with other reagents. kastamonu.edu.trrsc.org
The table below outlines how DFT can be applied to study reactions of this compound.
| Application of DFT | Research Question | Calculated Parameters |
| Transition State Analysis | What is the mechanism of a novel cyclization reaction? | Geometries and energies of reactants, intermediates, transition states, and products. |
| Regioselectivity Prediction | Where will an electrophile attack the ring system? | Activation energy barriers for attack at different positions. |
| Electronic Properties | How does the electronic nature of the molecule influence its reactivity? | HOMO/LUMO energies, Mulliken charges, electrostatic potential maps. |
Elucidation of Reaction Intermediates and Reaction Coordinates
The identification of transient species is key to confirming a proposed reaction mechanism. For reactions involving pyrazole derivatives, various intermediates have been proposed or identified.
Reaction Intermediates: In multicomponent reactions forming pyrazolo[1,5-a]pyrimidines, imine intermediates are often proposed. nih.gov In other cyclizations, adducts or charged intermediates like iminium ions are key transient species. libretexts.orgacs.org Speculative intermediates, such as reactive azirines, have also been considered in the formation of related imidazo[1,5-a]pyridines. acs.org
Reaction Coordinates: A reaction coordinate diagram maps the energy of the system as it progresses from reactants to products through transition states and intermediates. These diagrams can be constructed using data from quantum chemical calculations. rsc.org By mapping the entire energy landscape, chemists can gain a deep understanding of the reaction dynamics, including the rate-determining step and the potential for competing side reactions. Experimental techniques, such as kinetic isotope effect studies, can complement computational work to provide a comprehensive picture of the reaction mechanism. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Bromopyrazolo 1,5 a Pyridin 7 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, it is instrumental in assigning the positions of substituents and confirming the integrity of the fused ring system. nih.gov
¹H and ¹³C NMR Analysis for Proton and Carbon Environments
The ¹H and ¹³C NMR spectra of 4-Bromopyrazolo[1,5-a]pyridin-7-amine provide a detailed map of the proton and carbon environments within the molecule. The complete assignment of these signals is crucial for structural verification. nih.govuminho.pt
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as for the amine protons. The protons on the pyridine ring (H5 and H6) and the pyrazole ring (H2 and H3) would typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic effects of the bromine and amine substituents and the nitrogen atoms within the heterocyclic system. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The signals for the carbon atoms are distributed over a wide chemical shift range, with carbons bonded to heteroatoms (N, Br) showing characteristic shifts. The carbon atoms of the pyrazole and pyridine rings can be distinguished based on their chemical environment and through correlation experiments.
Interactive Data Table: Predicted NMR Data for this compound
Note: The following are predicted chemical shift (δ) values in ppm. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.0 - 8.2 | ~140 - 145 |
| C3 | ~6.5 - 6.7 | ~95 - 100 |
| C4 | - | ~90 - 95 |
| C5 | ~7.0 - 7.2 (d) | ~110 - 115 |
| C6 | ~6.8 - 7.0 (d) | ~105 - 110 |
| C7 | - | ~150 - 155 |
| C8a | - | ~145 - 150 |
| 7-NH₂ | ~5.5 - 6.5 (br s) | - |
Advanced NMR Techniques (e.g., 2D NMR, Deuterium (B1214612) NMR for Isotopic Labeling)
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of complex structures like pyrazolopyridines. core.ac.uk
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, it would show a correlation between the H5 and H6 protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of carbon signals based on their known proton assignments.
Deuterium NMR for Isotopic Labeling: Isotopic substitution, such as replacing specific protons with deuterium (²H), can be a valuable tool. While not typically used for routine structural elucidation, it can be employed in mechanistic studies or to improve the pharmacokinetic properties of drug candidates. mdpi.com For example, deuterating a specific site can slow its metabolism, a strategy explored for some pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is vital for confirming isomerism and understanding intermolecular forces.
Confirmation of Regioselectivity and Isomerism
The synthesis of substituted pyrazolo[1,5-a]pyridines can potentially yield multiple isomers. For example, bromination could occur at different positions on the heterocyclic core. X-ray crystallography provides unequivocal proof of the regiochemistry of the final product. acs.org For this compound, a crystal structure analysis would definitively confirm that the bromine atom is located at the C4 position and the amine group is at the C7 position, ruling out other possibilities. This technique has been used to confirm the structures of numerous pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine analogues, validating synthetic pathways. nih.gov
Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing
The way molecules pack together in a crystal lattice is governed by a network of intermolecular and intramolecular interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
For this compound, several key interactions would be expected to stabilize the crystal packing:
Hydrogen Bonding: The amine group (-NH₂) at the C7 position is a strong hydrogen bond donor, while the nitrogen atoms of the pyrazole (N1) and pyridine rings are potential hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, a common feature in the crystal structures of related nitrogen-containing heterocycles. mdpi.com
Halogen Bonding: The bromine atom at C4 can act as a Lewis acid (a "σ-hole"), allowing it to form attractive interactions with Lewis bases like the nitrogen atom of a neighboring molecule. Such halogen bonds are recognized as important forces in directing crystal packing. fao.org
π–π Stacking: The planar pyrazolo[1,5-a]pyridine ring system can engage in π–π stacking interactions with adjacent molecules, further stabilizing the crystal lattice. rsc.orgresearchgate.net
Intramolecular Interactions: The geometry of the molecule may also allow for intramolecular interactions, such as a weak hydrogen bond between the amine proton and the pyrazole nitrogen (N1), which can influence the molecule's conformation. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
For this compound (C₇H₆BrN₃), standard mass spectrometry would show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion would appear as a characteristic pair of peaks (an M+ and M+2 peak) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. umtm.cz By comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential formulas with the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) | Description |
| [C₇H₇⁷⁹BrN₃]⁺ | 211.9823 | The calculated exact mass for the protonated molecule containing the ⁷⁹Br isotope. An HRMS measurement must match this value closely to confirm the formula. |
| [C₇H₇⁸¹BrN₃]⁺ | 213.9803 | The calculated exact mass for the protonated molecule containing the ⁸¹Br isotope. This peak should be observed at M+2 with nearly equal intensity. |
Structure Reactivity and Structure Function Relationships Srfr in Pyrazolo 1,5 a Pyridine Chemistry
General Principles of SRFR for Heterocyclic Scaffolds
Heterocyclic compounds, such as pyrazolo[1,5-a]pyridines, form the backbone of a vast number of pharmaceuticals and biologically active molecules. britannica.com Their structures are integral to their function, with the type, number, and arrangement of heteroatoms (typically nitrogen, oxygen, or sulfur) influencing their physical and chemical properties. britannica.commsu.edu The principles of SRFR in these scaffolds revolve around how the core heterocyclic structure and its substituents interact with biological targets.
The pyrazolo[1,5-a]pyridine (B1195680) motif is a fused, rigid, and planar N-heterocyclic system that is considered a "privileged scaffold" in drug discovery. researchgate.net This is due to its synthetic versatility, which allows for structural modifications at multiple positions, and its ability to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. nih.govmdpi.com
| SRFR Principle | Description | Relevance to Pyrazolo[1,5-a]pyridines |
|---|---|---|
| Pharmacophore Identification | Identifying the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. | The fused ring system provides a rigid scaffold for the precise spatial arrangement of functional groups to interact with target proteins. nih.govnih.gov |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or metabolic profile. | The pyrazolo[1,5-a]pyridine core is an analogue of purines, allowing it to mimic endogenous molecules and interact with a wide range of biological targets. researchgate.net |
| Conformational Rigidity | A rigid structure reduces the entropic penalty upon binding to a target, often leading to higher affinity. | The fused bicyclic nature of the pyrazolo[1,5-a]pyridine scaffold provides a planar and rigid framework, which is advantageous for drug design. researchgate.net |
| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the electron distribution of the ring system, affecting reactivity and interactions. | Substituents can modulate the pKa and hydrogen bonding capacity of the ring nitrogens and other functional groups. rsc.org |
Influence of Substituent Patterns on Molecular Properties and Interactions
For instance, in various pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine series, substitutions have been shown to be critical for activity. The introduction of different functional groups via methods like palladium-catalyzed cross-coupling reactions allows for the exploration of a wide chemical space, enhancing structural diversity and biological activity. nih.gov Structure-activity relationship studies consistently demonstrate that even minor changes to substituents can lead to significant shifts in potency and selectivity. nih.gov
The bromine atom at the C4 position of the pyrazolo[1,5-a]pyridine ring introduces specific electronic and steric effects that significantly influence the molecule's reactivity and shape.
The amine (-NH2) group at the C7 position is a critical functional group for molecular recognition and intermolecular interactions. As a strong hydrogen bond donor and a potential hydrogen bond acceptor, it plays a pivotal role in anchoring the molecule within a protein's binding site. nih.govrsc.org
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Impact on Molecular Interactions |
|---|---|---|---|---|
| Bromine | 4 | Electron-withdrawing (-I > +M) | Increases steric bulk | Creates a potential for halogen bonding; serves as a handle for cross-coupling reactions. |
| Amine | 7 | Electron-donating (+M) | Moderate | Acts as a key hydrogen bond donor, crucial for anchoring in protein binding sites. nih.govrsc.org |
Conformational and Supramolecular Analysis for Rational Molecular Design
The rational design of molecules based on the pyrazolo[1,5-a]pyridine scaffold requires a deep understanding of their three-dimensional structure and how they self-assemble. Conformational analysis and the study of supramolecular interactions are key to predicting and optimizing how these molecules will behave in a biological system.
Computational Chemistry in Rational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and predictive modeling of novel compounds. researchgate.net Techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are used to assess the potential of new derivatives before their synthesis. nih.govnih.gov
Molecular docking simulations can predict the binding mode of a ligand like 4-bromopyrazolo[1,5-a]pyridin-7-amine within the active site of a target protein. nih.gov These simulations help to rationalize observed SAR data and guide the design of new analogues with improved binding affinity by identifying key interactions, such as hydrogen bonds formed by the 7-amino group or favorable placement of the 4-bromo substituent. nih.govnih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. nih.govmodern-journals.com These methods can calculate a variety of molecular properties and reactivity descriptors that are difficult to measure experimentally.
For pyrazolo[1,5-a]pyridine derivatives, DFT calculations are used to determine:
Electron Distribution and Molecular Electrostatic Potential (MESP): These calculations reveal the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's chemical reactivity and stability. modern-journals.com A smaller energy gap generally corresponds to higher reactivity.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify and compare the reactivity of different derivatives. nih.govmodern-journals.com
These theoretical studies help to understand the intrinsic properties of the this compound scaffold and predict how modifications will affect its reactivity and potential for biological activity. rsc.orgresearchgate.net
| Quantum Chemical Parameter | Definition | Significance for Reactivity Prediction |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. modern-journals.com |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. modern-journals.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability and reactivity. A smaller gap suggests higher polarizability and lower kinetic stability. modern-journals.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Hard molecules have a large energy gap and are less reactive. nih.gov |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons. Calculated as -(ELUMO + EHOMO)/2. | Provides a measure of the overall electron-attracting tendency of the molecule. modern-journals.com |
Molecular Modeling Approaches for Understanding Intermolecular Interactions and Binding Modes
The elucidation of intermolecular interactions is fundamental to understanding the behavior of "this compound" in various chemical and biological environments. While specific molecular modeling studies on this exact compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from computational studies on the broader class of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds. These studies provide a robust framework for predicting how "this compound" is likely to interact with its molecular partners.
Molecular docking simulations of pyrazolo[1,5-a]pyrimidine derivatives, particularly in the context of kinase inhibition, have revealed key interaction patterns. nih.govrsc.org These compounds are adept at forming a variety of non-covalent interactions, which are crucial for their biological activity. The nitrogen atoms within the fused heterocyclic system are excellent hydrogen bond acceptors, while the 7-amino group, a key feature of the title compound, can act as a hydrogen bond donor.
The bromine atom at the 4-position introduces the potential for halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. researchgate.net This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the planar aromatic nature of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions with other aromatic systems. Hydrophobic interactions also play a significant role, particularly in the context of binding to biological macromolecules. nih.gov
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature and strength of these intermolecular forces. bme.hu For instance, QTAIM can be used to identify and characterize bond critical points, which are indicative of interactions such as hydrogen and halogen bonds.
The table below summarizes the potential intermolecular interactions for "this compound" based on the analysis of related compounds.
| Interaction Type | Potential Donor/Acceptor Site on this compound |
| Hydrogen Bond Donor | 7-amino group (N-H) |
| Hydrogen Bond Acceptor | Pyridine (B92270) nitrogen, Pyrazole (B372694) nitrogens |
| Halogen Bond Donor | 4-bromo group |
| π-π Stacking | Fused aromatic ring system |
| Hydrophobic Interactions | Aromatic ring system |
Development of Predictive Models for Functional Properties (e.g., spectroscopic tunability)
Predictive computational models are invaluable tools for the rational design of molecules with tailored functional properties. In the realm of pyrazolo[1,5-a]pyridines and their analogues, a significant area of interest is the tunability of their spectroscopic properties for applications in areas such as fluorescent probes and materials science.
While specific predictive models for "this compound" have not been detailed, research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides a clear blueprint for how such models could be developed. nih.govrsc.org A comprehensive study on 7-substituted pyrazolo[1,5-a]pyrimidines demonstrated a strong correlation between the electronic nature of the substituent at the 7-position and the resulting photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yields. rsc.org
This study successfully employed Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions and explain the observed spectroscopic trends. rsc.orgnih.gov It was found that electron-donating groups (EDGs) at the 7-position generally lead to enhanced absorption and emission intensities, a finding that is highly relevant to "this compound" with its amino group at this position. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to decrease these intensities. rsc.org
Building on such fundamental understanding, Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental spectroscopic data. For a series of pyrazolo[1,5-a]pyridine derivatives, one could envision a QSPR model that predicts the maximum emission wavelength based on descriptors such as the Hammett constant of the substituent, the calculated dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A hypothetical dataset for a series of 7-substituted pyrazolo[1,5-a]pyridines, illustrating the kind of data needed to build a predictive model for spectroscopic tunability, is presented below.
| Substituent at C7 | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Predicted Emission Max (nm) |
| -N(CH₃)₂ | -0.83 | 4.5 | 520 |
| -NH₂ | -0.66 | 3.8 | 505 |
| -OCH₃ | -0.27 | 2.9 | 480 |
| -H | 0.00 | 2.1 | 460 |
| -Cl | 0.23 | 1.5 | 450 |
| -Br | 0.23 | 1.4 | 448 |
| -CN | 0.66 | 0.8 | 430 |
| -NO₂ | 0.78 | 0.5 | 420 |
Such predictive models would be instrumental in the in silico design of novel pyrazolo[1,5-a]pyridine-based materials with precisely controlled fluorescence characteristics, thereby accelerating the discovery of new functional molecules. The development of these models for the pyrazolo[1,5-a]pyridine series, including "this compound", represents a promising avenue for future research.
Applications and Advanced Research Trajectories of Pyrazolo 1,5 a Pyridin 7 Amine Derivatives
Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds in the Design of Advanced Functional Molecules
The pyrazolo[1,5-a]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.govencyclopedia.pub Its synthetic versatility allows for structural modifications at multiple positions, making it an ideal candidate for creating libraries of compounds for high-throughput screening. mdpi.com This adaptability is crucial for developing molecules that can interact with specific biological targets with high affinity and selectivity.
The fused bicyclic system, combining a pyrazole (B372694) and a pyridine (B92270) ring, provides a rigid template that can be strategically functionalized. nih.govmdpi.com Substitutions on the pyrazole or pyridine rings can significantly alter the molecule's electronic properties, lipophilicity, and spatial arrangement. nih.gov This ability to systematically modify the structure has led to the development of potent inhibitors for various protein kinases, which are key targets in cancer therapy. nih.govnih.gov For instance, modifications at the 3-, 5-, and 7-positions have been shown to enhance binding to kinase targets through interactions like hydrogen bonding and π–π stacking. nih.gov
The synthesis of these functionalized scaffolds can be achieved through various methods, including one-pot three-component reactions and oxidative [3+2] cycloadditions, which allow for the efficient construction of diverse pyrazolo[1,5-a]pyridine architectures. nih.govorganic-chemistry.org
Development of Fluorescent Probes and Imaging Agents
The inherent fluorescence of the pyrazolo[1,5-a]pyridine core has propelled its use in the development of sophisticated fluorescent probes and imaging agents for biological systems.
The pyrazolo[1,5-a]pyridine moiety serves as an excellent core fluorophore, exhibiting high fluorescence quantum yields. nih.gov This property has been harnessed to create probes for various biological applications, including the detection of intracellular pH and the imaging of specific organelles like lipid droplets. nih.govewha.ac.krrsc.org
Researchers have successfully synthesized pyrazolo[1,5-a]pyridine-based probes that show a rapid and selective response to changes in their environment. For example, a probe designed for acidic conditions demonstrated a high quantum yield of 0.64 and a response time of less than 10 seconds. nih.govrsc.org Another novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), named fluoremidine (FD), exhibits turn-on fluorescence in lipophilic environments, making it suitable for visualizing lipid droplets in living cells. ewha.ac.krrsc.org
Table 1: Examples of Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes
| Probe Type | Target Analyte/Organelle | Key Features | Quantum Yield (φ) | Reference |
| pH Probe | H+ (Acidic pH) | Fast response (<10s), high selectivity | 0.64 | nih.govrsc.org |
| Lipid Droplet Probe (FD13) | Lipid Droplets | Turn-on fluorescence in lipophilic environments | Not specified | ewha.ac.krrsc.org |
The photophysical properties of pyrazolo[1,5-a]pyridine fluorophores can be precisely tuned through strategic structural modifications. The underlying principle often involves modulating the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govrsc.org
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the scaffold is a key strategy. rsc.org
Effect of Substituents: Attaching EDGs, such as N,N-dimethylamino groups, can enhance fluorescence brightness and shift emission wavelengths. ewha.ac.krrsc.org Conversely, EWGs can also be used to modulate the electronic structure. For example, an N-acetyl group can induce a red shift in the emission wavelength. ewha.ac.krrsc.org
Push-Pull Systems: The creation of a "push-pull" system, where an electron-donating part of the molecule is conjugated with an electron-accepting part, is a common design principle. The pyrazolo[1,5-a]pyrimidine (B1248293) core itself can act as a π-excedent–π-deficient fused system, and the addition of strong EDGs or EWGs can enhance this effect, leading to tunable optical properties. nih.gov
Scaffold Hopping: Beginning with a known chemical scaffold, researchers can systematically replace parts of the molecule to discover new classes of compounds with improved properties. This approach was used to develop potent TTK inhibitors from a pyrazolo[1,5-a]pyrimidine scaffold, where incorporating polar moieties helped modulate physicochemical properties while maintaining potency. nih.gov
Table 2: Impact of Structural Modifications on Photophysical Properties
| Modification | Position | Effect | Mechanism | Reference |
| N,N-dimethylamino group | R1 and R2 positions | Controls fluorescence brightness and emission wavelength | Electron-donating group | ewha.ac.krrsc.org |
| N-acetyl group | R3 position | Red-shifts emission wavelength | Electron-withdrawing group | ewha.ac.krrsc.org |
| Electron-donating groups (EDGs) | Position 7 | Improves absorption and emission behaviors | Favors Intramolecular Charge Transfer (ICT) | rsc.org |
| 7-pyridyl substituent | Position 7 | Acts as an EWG, creating a push-pull system | Intramolecular Charge Transfer (ICT) | nih.gov |
Role in Materials Science Research
The significant photophysical properties of pyrazolo[1,5-a]pyridine and its derivatives have attracted considerable attention in materials science. mdpi.comnih.govencyclopedia.pubnih.gov Their potential extends to the development of novel organic light-emitting diodes (OLEDs) and other optoelectronic devices. The stability and high quantum yields of these compounds are comparable to commercially available probes. rsc.org
A key area of interest is the creation of solid-state emitters. Research has shown that pyrazolo[1,5-a]pyrimidines bearing simple aryl groups can exhibit good emission intensities in the solid state, with quantum yields ranging from 0.18 to 0.63. rsc.org This property is crucial for applications where the material is used in a solid form, such as in display technologies. The tendency of these derivatives to form crystals with unique conformational and supramolecular structures could further expand their applications in the solid-state. nih.gov
Further Chemical Modifications and Scaffold Diversification for Enhanced Utility
The utility of the pyrazolo[1,5-a]pyridine scaffold is continually being expanded through diverse chemical modifications and the development of new synthetic routes. mdpi.comnih.gov The core can be readily functionalized through reactions like nitration, halogenation, and formylation. rsc.orgnih.gov
Synthetic strategies are aimed at improving efficiency, minimizing waste, and allowing for a wide range of functional groups to be introduced. mdpi.comresearchgate.net
Post-Functionalization: Suitable functional groups can be introduced at positions 2, 5, 6, and 7 during the construction of the fused-ring system, while position 3 is often modified through post-functionalization strategies. rsc.orgnih.gov
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or other groups at specific positions, as demonstrated in the synthesis of TTK inhibitors. nih.gov
Fused Systems: The pyrazolo[1,5-a]pyridine core can be fused with other ring systems, such as pyrimidine, to create novel heterocyclic structures with unique properties. ewha.ac.krrsc.org For example, a silver-catalyzed cascade cyclization has been used to prepare pyrazolo[1,5-a]pyridine-fused pyrimidines in a one-pot synthesis. ewha.ac.krrsc.org
These ongoing efforts in synthetic chemistry continuously broaden the structural diversity of pyrazolo[1,5-a]pyridine derivatives, paving the way for new and improved applications in medicine, bio-imaging, and materials science. mdpi.com
Emerging Research Directions and Future Outlook
Optimization of Synthetic Pathways for Scalability, Efficiency, and Sustainability
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) and its isomeric pyrazolo[1,5-a]pyrimidine (B1248293) cores is a subject of ongoing research, with a strong emphasis on improving process efficiency, scalability, and environmental impact. libretexts.org Traditional synthetic routes often involve multi-step procedures with harsh conditions. Modern research pivots towards greener and more efficient alternatives.
Key strategies for optimization include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction times and improve yields for the synthesis of related pyrazolo[1,5-a]pyrimidin-7-amines. researchgate.net This technique can produce target compounds in near-quantitative yields within minutes, representing a significant improvement over conventional heating methods. researchgate.net
Sonochemistry: Ultrasonic irradiation is another green chemistry tool being applied to the synthesis of pyrazolopyrimidine derivatives. bldpharm.com A highly efficient one-pot sonochemical strategy has been developed for synthesizing pyrazolo[1,5-a]pyridines under catalyst-free conditions, highlighting a scalable and efficient pathway. scilit.com
| Method | Key Features | Advantages | Relevant Scaffolds | Reference |
|---|---|---|---|---|
| Conventional Heating | Often requires high-boiling solvents (e.g., DMSO, DMF) and long reaction times. | Well-established and understood. | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free conditions, reaction times of ~4 minutes. | Near-quantitative yields, high speed, reduced environmental impact. | Pyrazolo[1,5-a]pyrimidin-7-amines | researchgate.net |
| Sonochemical Synthesis | Uses ultrasonic irradiation, often catalyst-free. | High efficiency, scalability, good to excellent yields. | Pyrazolo[1,5-a]pyridines | scilit.com |
| Green Cyclization | KHSO₄ catalyst in aqueous media under ultrasound. | Environmentally friendly, minimizes hazardous waste. | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bldpharm.com |
Exploration of Novel Reactivity Patterns for Brominated Aminopyrazolopyridines
The 4-Bromopyrazolo[1,5-a]pyridin-7-amine molecule is bifunctional, offering two primary sites for chemical modification: the C4-bromine atom and the C7-amino group. Future research is focused on leveraging these sites to build molecular complexity and diversity through modern catalytic methods.
The C4-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. libretexts.orgmdpi.com
Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds. Studies on related 3-bromo-pyrazolo[1,5-a]pyrimidines have demonstrated that these positions are reactive towards Suzuki coupling with a variety of aryl and heteroaryl boronic acids, achieving good to excellent yields. nih.gov The use of specialized palladium catalysts can prevent undesired debromination. nih.gov The reaction is well-tolerated on bromo-aminopyridine systems, indicating that the amino group at C7 would likely be compatible with coupling at the C4 position. mdpi.com
Buchwald-Hartwig Amination: The C4-Br bond can also be used to form new carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide array of primary and secondary amines at the C4 position. Research on C4-halo-pyrazoles shows that the 4-bromo derivatives are effective substrates for this transformation, and specific palladium or copper catalysts can be employed depending on the nature of the amine coupling partner. nih.gov
The C7-amino group also presents opportunities for derivatization, such as through acylation, alkylation, or further C-N cross-coupling reactions to form more complex structures. nih.gov The exploration of regioselective reactions, where one site is modified while the other remains intact, is a key area of interest for creating diverse compound libraries from a single, versatile starting material.
Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design
The development of new therapeutic agents and functional materials is increasingly driven by a synergistic combination of computational and experimental techniques. The pyrazolo[1,5-a]pyridine scaffold is an ideal candidate for such integrated approaches.
Computational Modeling: Molecular docking simulations are used to predict how derivatives of the pyrazolo[1,5-a]pyrimidine scaffold might bind to biological targets, such as protein kinases. mdpi.com These simulations can reveal key interactions, like hydrogen bonds with specific amino acid residues, guiding the design of more potent and selective inhibitors. nih.govmdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to predict and interpret the electronic and photophysical properties of these molecules, which is crucial for the design of new fluorophores and optical materials.
Experimental Validation: The insights gained from computational studies are then used to guide synthetic efforts. mdpi.com Libraries of compounds are synthesized based on computational predictions, and their biological activities or material properties are evaluated experimentally. nih.govmdpi.com This iterative cycle of design, synthesis, and testing allows for the rapid optimization of molecular properties and is a powerful strategy for rational molecular design. For example, a study on pyrazolo[1,5-a]pyrimidine derivatives used molecular docking to guide the synthesis of dual inhibitors of CDK2 and TRKA kinases, leading to the identification of potent compounds with broad-spectrum anticancer activity. mdpi.com
This feedback loop between in silico prediction and real-world experimentation accelerates the discovery process and leads to a deeper understanding of structure-activity relationships (SAR). mdpi.com
Development of Novel Functional Materials Based on Pyrazolo[1,5-a]pyridine Scaffolds
The inherent photophysical properties of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have drawn significant attention for applications in materials science. nih.govwikipedia.org These scaffolds are being explored for the development of advanced functional materials, particularly those with optical applications.
Fluorophores and Luminescent Materials: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as a promising class of fluorophores. nih.gov Their emission and absorption properties can be tuned by changing the substituents on the heterocyclic core. For instance, introducing electron-donating groups at position 7 can enhance both absorption and emission behaviors, leading to high quantum yields. The development of these compounds as organic luminescent materials is an active area of research. researchgate.net
Building Blocks for Advanced Materials: The functional groups on this compound make it an excellent building block. The C4-Br bond can be used in polymerization reactions (e.g., Suzuki polycondensation) to create conjugated polymers with tailored electronic properties. The amino group can be used to anchor the scaffold to surfaces or incorporate it into larger supramolecular assemblies or metal-organic frameworks (MOFs).
| Scaffold | Key Property | Potential Application | Controlling Factor | Reference |
|---|---|---|---|---|
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Tunable Photophysical Properties (ε up to 20,593 M⁻¹cm⁻¹, ϕF up to 0.97) | Fluorophores, Optical Probes | Electronic nature of substituent at position 7 | |
| Pyrazolo[1,5-a]pyrimidines | Significant Photophysical Properties | Organic Luminescent Materials | Functionalization via cross-coupling reactions | researchgate.netwikipedia.org |
| Pyrazolo[1,5-a]pyridine Core | Rigid, Planar Conjugated System | Conjugated Polymers, MOFs | Functionalization at C4 (Br) and C7 (NH₂) for polymerization/linking | scilit.com |
The continued exploration of these research avenues promises to unlock the full potential of this compound and its derivatives, paving the way for new innovations in medicine, electronics, and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing a bromine substituent at position 4 of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Bromination at position 4 can be achieved via electrophilic aromatic substitution (EAS) using bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, halogen exchange reactions (e.g., using CuBr in DMF) on pre-functionalized intermediates (e.g., chlorinated precursors) may be employed. Characterization typically involves / NMR to confirm regioselectivity, with bromine substitution causing deshielding of adjacent protons (e.g., H-3 and H-5) .
Q. How can researchers validate the purity and structural integrity of 4-bromopyrazolo[1,5-a]pyridin-7-amine?
- Methodological Answer : Combine analytical techniques:
- HPLC : Assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 254.1042 calculated for CHNO; deviations < 3 ppm indicate accuracy) .
- NMR : Compare and spectra with literature data. For example, pyrazolo[1,5-a]pyridine derivatives show characteristic aromatic proton shifts between δ 8.20–8.38 ppm for H-2 and H-6 .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation of brominated pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, in 3-bromo analogs, coupling constants (e.g., for CFH groups) help assign substituent positions .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., δ 142.1 for C-2 in 2-bromo-4-chloro derivatives) to identify discrepancies .
- X-ray Crystallography : Resolve ambiguities via crystal structure determination, particularly for sterically crowded derivatives .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reagent Stoichiometry : Use excess silylformamidine (1.5–2 eq.) to drive aminomethylation reactions to completion, as seen in yields up to 88% for similar brominated compounds .
- Temperature Control : Heating at 60–90°C for 15–30 minutes minimizes side reactions (e.g., over-bromination) while ensuring complete substitution .
- Workup Techniques : Recrystallization from hexane or pentane improves purity without significant yield loss (e.g., 71–90% recovery) .
Q. How does the bromine substituent influence the biological activity of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC values of brominated vs. non-brominated analogs in enzymatic assays (e.g., kinase inhibition). Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
- Metabolic Stability : Assess bromine’s impact on pharmacokinetics via microsomal stability assays. Brominated derivatives often exhibit longer half-lives due to reduced cytochrome P450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
